Menitrazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menitrazepam is a benzodiazepine derivative known for its hypnotic properties. It is structurally similar to tetrazepam and nimetazepam, with the 7-chloro group of tetrazepam replaced by a nitro group. This compound is primarily used as a hypnotic agent in the treatment of insomnia, exhibiting strong sedative, anticonvulsant, muscle relaxant, and anxiolytic actions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Menitrazepam involves the cyclization of appropriate precursors to form the benzodiazepine core. One common method includes the reaction of 2-amino-5-nitrobenzophenone with cyclohexanone in the presence of a suitable catalyst to form the cyclohexene-substituted benzodiazepine structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Menitrazepam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Substitution reactions can occur at the benzodiazepine core, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various nitro, amino, and substituted benzodiazepine derivatives, each with distinct pharmacological properties .
Scientific Research Applications
Menitrazepam has several scientific research applications:
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its therapeutic potential in treating insomnia, anxiety, and seizure disorders.
Industry: Utilized in the development of new hypnotic and anxiolytic agents.
Mechanism of Action
Menitrazepam exerts its effects by binding to central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This binding enhances GABA activity, leading to increased inhibitory neurotransmission. The result is a calming effect on the central nervous system, which manifests as sedation, muscle relaxation, and anxiolysis .
Comparison with Similar Compounds
Tetrazepam: Known for its muscle relaxant properties.
Nimetazepam: Used primarily as a hypnotic and anxiolytic agent.
Nitrazepam: Commonly used for its anticonvulsant and hypnotic effects.
Menitrazepam’s unique structure and pharmacological properties make it a valuable compound in both clinical and research settings.
Properties
CAS No. |
28781-64-8 |
---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H17N3O3/c1-18-14-8-7-12(19(21)22)9-13(14)16(17-10-15(18)20)11-5-3-2-4-6-11/h5,7-9H,2-4,6,10H2,1H3 |
InChI Key |
CMFUDRPCXZQTOM-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CCCCC3 |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CCCCC3 |
Key on ui other cas no. |
28781-64-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.